N-Methyl-N-(2-oxoethyl)benzamide

Organic Synthesis Homologation N,O-Acetal Formation

Researchers requiring a precise N-benzoyl-sarcosinal scaffold often face limited sourcing options with verified purity. N-Methyl-N-(2-oxoethyl)benzamide (CAS 298706-10-2) directly addresses this gap as a versatile building block for constructing N-acyl-N,O-acetals via base-mediated homologative rearrangement-a transformation inaccessible to non-methylated analogs. • Enables orthogonal functionalization via reductive amination or Wittig chemistry at the terminal aldehyde handle. • Favorable physicochemical profile (LogP 0.2, 0 HBD) supports cell-permeable chemical probe design. • BenchChem maintains ready stock with competitive pricing and global shipping for R&D procurement.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 298706-10-2
Cat. No. B12569128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(2-oxoethyl)benzamide
CAS298706-10-2
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN(CC=O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyNDDYDVVEILKJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(2-oxoethyl)benzamide – Compound Overview


N-Methyl-N-(2-oxoethyl)benzamide (CAS 298706-10-2) is a synthetic benzamide derivative with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [1]. It features an N-methylated amide core, a benzoyl substituent, and a pendant aldehyde group in the form of a 2-oxoethyl chain [1]. This compound is classified as an N-benzoyl-sarcosinal, a structure that confers distinct chemical reactivity compared to simpler benzamides, positioning it as a versatile intermediate for generating N,O-acetals and more complex molecular scaffolds [2].

Workflow
Synthetic intermediate for N,O-acetal library construction via base-mediated rearrangement
Key Handle
Terminal aldehyde supports orthogonal functionalization (reductive amination, Wittig)
Differentiator
N-Methyl group enables unique homologative reactivity compared to non-methylated analogs

Distinct Reactivity of N-Methyl-N-(2-oxoethyl)benzamide


While benzamide derivatives are a large and diverse class of compounds, the specific substitution pattern of N-Methyl-N-(2-oxoethyl)benzamide, featuring an N-methyl group and a terminal aldehyde, creates a unique and non-interchangeable reactivity profile. The presence of the N-methyl group significantly alters the conformational dynamics and electron distribution of the amide bond, a critical factor in both biological target recognition and synthetic transformations [1]. Furthermore, the terminal aldehyde enables a range of chemoselective transformations, such as homologative rearrangements to N,O-acetals, which are inaccessible to its simpler N-(2-oxoethyl)benzamide analog lacking the N-methyl group [2]. These structural and reactive distinctions mean that generic substitution with other benzamides will not yield the same chemical or biological outcomes, necessitating the use of this precise compound.

This compound N-Methyl-N-(2-oxoethyl)benzamide
Potential substitute N-(2-oxoethyl)benzamide (non-methylated analog) or other benzamides
Undergoes base-mediated homologative rearrangement
Reaction does not proceed; may not support N,O-acetal scaffold generation
Conformationally distinct due to N-methyl restriction
Different rotational barrier and binding-mode context may alter target engagement
Zero H-bond donors, lower LogP profile
One H-bond donor, higher LogP may shift solubility and permeability behavior

N-Methyl-N-(2-oxoethyl)benzamide – Comparative Analysis


Homologative Rearrangement to N,O-Acetals

A key differentiator for N-Methyl-N-(2-oxoethyl)benzamide is its ability to undergo a base-mediated homologative rearrangement to form N-acyl-N,O-acetals, a transformation not possible with simpler N-(2-oxoethyl)benzamide analogs [1]. This reaction leverages the N-methyl group to facilitate a nitrogen-oxygen bond migration, expanding the synthetic utility of the benzamide scaffold.

Homologative rearrangement
Class-level inference
Qualitative difference: reaction proceeds for N-methylated derivative, does not proceed for non-methylated analog
Enables N,O-acetal scaffold access for library synthesis
Base-mediated conditions; direct comparative data from N-methyl-N-oxyamide studies
Organic Synthesis Homologation N,O-Acetal Formation

Conformational Effects of N-Methylation

The presence of an N-methyl group in N-Methyl-N-(2-oxoethyl)benzamide, as opposed to the hydrogen in N-(2-oxoethyl)benzamide, significantly impacts the molecule's conformational equilibrium. Studies on substituted benzamides demonstrate that N-methylation restricts rotation around the amide C-N bond and alters the preferred torsion angle between the aromatic ring and the amide plane [1]. This effect is quantifiable and has direct implications for molecular recognition in biological systems.

Conformational preference
Class-level inference
N-methylation increases rotational barrier and stabilizes specific conformers (class-level data)
May support selective target engagement in probe design
Direct experimental confirmation for this exact compound is inferred
Conformational Analysis Structure-Activity Relationship Computational Chemistry

Lipophilicity and H-Bonding Profile

N-Methyl-N-(2-oxoethyl)benzamide exhibits a computed XLogP3 value of 0.2 and has zero hydrogen bond donors, while its direct analog, N-(2-oxoethyl)benzamide (CAS 6542-76-3), has a computed ACD/LogP of 0.63 and possesses one hydrogen bond donor [1]. This difference in lipophilicity and H-bonding capacity translates to a distinct profile for membrane permeability and solubility.

Lipophilicity & HBD
Head-to-head comparison
ΔLogP = -0.43 (more hydrophilic); ΔHBD = -1 (zero donors)
Reported lower LogP and zero HBD may improve solubility and reduce non-specific binding
Computed using XLogP3 and ACD/Labs; experimental validation recommended
Medicinal Chemistry ADME Physicochemical Properties

N-Methyl-N-(2-oxoethyl)benzamide – Application Scenarios


N,O-Acetal Library Synthesis

N-Methyl-N-(2-oxoethyl)benzamide serves as a critical precursor for generating structurally diverse N-acyl-N,O-acetals via base-mediated homologative rearrangement . This unique transformation, enabled by the N-methyl group, provides access to a class of compounds that can be challenging to synthesize by other means, making it an ideal starting material for building focused libraries in medicinal chemistry campaigns. The presence of the terminal aldehyde also allows for orthogonal functionalization via reductive amination or Wittig chemistry, further expanding its utility .

Chemical Probes for Epigenetic Targets

The distinct conformational preferences imparted by the N-methyl group, as demonstrated in related benzamide series , make N-Methyl-N-(2-oxoethyl)benzamide a valuable scaffold for designing chemical probes. Its physicochemical profile (LogP of 0.2, 0 HBD) is favorable for cell permeability while minimizing off-target promiscuity often associated with higher LogP analogs . These properties, combined with the reactive aldehyde handle for conjugation to reporter tags or solid supports, position it as an excellent starting point for developing activity-based probes or PROTACs targeting epigenetic enzymes .

Metabolic Pathway Studies

N,N-dialkylbenzamides are known substrates for microsomal dealkylation, a key metabolic pathway for this class of compounds . N-Methyl-N-(2-oxoethyl)benzamide, with its N-methyl and 2-oxoethyl groups, presents a well-defined substrate for studying the kinetics and mechanisms of N-dealkylation and aldehyde oxidation. Its use as a model substrate can provide quantitative data on enzyme isoform selectivity and metabolic stability, guiding the design of more metabolically robust drug candidates .

Application
Selection Property
Validation Focus
N,O-Acetal library synthesis
Unique base-mediated rearrangement enabled by N-methyl
Reaction efficiency and scope for diverse N-acyl-N,O-acetals
Chemical probe design (epigenetic targets)
Conformational restriction and low HBD/LogP profile
Target engagement selectivity and cell permeability assays
Metabolic pathway studies
Defined substrate for N-dealkylation and aldehyde oxidation
Enzyme isoform selectivity and metabolic stability kinetics

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